

# An In-Depth Technical Guide to the Friedel-Crafts Acylation of Mesitylene

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## Compound of Interest

Compound Name: 2',4',6'-Trimethylacetophenone

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene), a classic and highly efficient example of electrophilic aromatic substitution. The high reactivity of the mesitylene ring, activated by three electron-donating methyl groups, makes this reaction a valuable model for understanding the synthesis of substituted aromatic ketones.<sup>[1]</sup> These ketones are important intermediates in the pharmaceutical and chemical industries.<sup>[1]</sup> This document details the reaction mechanism, a comprehensive experimental protocol, and key quantitative data.

## Core Reaction Mechanism

The Friedel-Crafts acylation of mesitylene is an electrophilic aromatic substitution reaction that proceeds in three primary stages.<sup>[1]</sup> The overall reaction involves attaching an acyl group to the aromatic ring, typically using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ).<sup>[2][3]</sup>

### 1. Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent by the Lewis acid catalyst.<sup>[1]</sup> The Lewis acid, typically  $\text{AlCl}_3$ , coordinates to the halogen of the acyl chloride. This coordination makes the halogen a better leaving group, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion ( $[\text{R}-\text{C}=\text{O}]^+$ ).<sup>[1][3]</sup> This acylium ion is a potent electrophile.

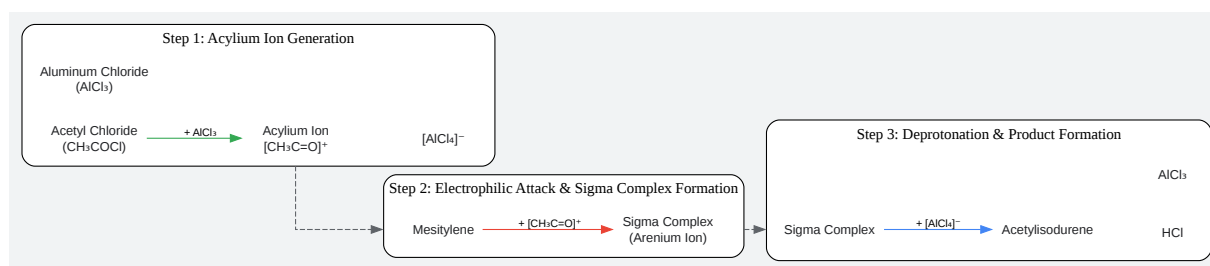
## 2. Electrophilic Attack and Sigma Complex Formation

The electron-rich  $\pi$  system of the mesitylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.<sup>[1]</sup> This step disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.<sup>[1]</sup>

## 3. Deprotonation and Regeneration of Aromaticity

In the final step, a weak base, typically the  $\text{AlCl}_4^-$  complex formed in the first step, abstracts a proton from the carbon atom bonded to the new acyl group.<sup>[1][2]</sup> This deprotonation restores the aromaticity of the ring, yielding the final acylated product, such as **2',4',6'-trimethylacetophenone** (acetylisodurene).<sup>[1]</sup> While the  $\text{AlCl}_3$  catalyst is regenerated in this step, the reaction often requires stoichiometric amounts or more of the catalyst because the product ketone is a Lewis base and forms a stable complex with  $\text{AlCl}_3$ .<sup>[2][4]</sup> This complex is typically destroyed during the aqueous workup.<sup>[2]</sup>

# Reaction Mechanism Pathway



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Caption: Mechanism of the Friedel-Crafts acylation of mesitylene.

## Experimental Protocols

The following is a detailed experimental protocol for the synthesis of acetylisodurene (**2',4',6'-trimethylacetophenone**) from mesitylene.<sup>[1]</sup>

Materials and Equipment:

- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Water bath
- Apparatus for steam distillation
- Separatory funnel
- Standard glassware for extraction and drying

Reagents:

- Mesitylene (1,3,5-trimethylbenzene)
- Carbon disulfide (CS<sub>2</sub>) (solvent)
- Acetyl chloride (CH<sub>3</sub>COCl), freshly distilled
- Aluminum chloride (AlCl<sub>3</sub>), anhydrous, finely powdered
- Crushed ice
- Concentrated hydrochloric acid (HCl)
- Benzene (for extraction)
- Dilute sodium hydroxide (NaOH) solution

- Calcium chloride ( $\text{CaCl}_2$ ) (drying agent)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 25 g of mesitylene and 75 g of carbon disulfide.[\[1\]](#)
- Addition of Reagents: While stirring the mixture, gradually add 30 g of freshly distilled acetyl chloride. Following this, slowly add 33 g of finely powdered, anhydrous aluminum chloride in portions.[\[1\]](#)
- Reaction: Gently warm the reaction mixture on a water bath for approximately 15 minutes to bring the reaction to completion.[\[1\]](#)
- Work-up: Carefully pour the resulting reaction mixture onto a sufficient quantity of crushed ice. To this, add 10 ml of concentrated hydrochloric acid to decompose the aluminum chloride complex.[\[1\]](#)
- Isolation: Perform steam distillation on the mixture until no further oily product is collected in the distillate.[\[1\]](#)
- Extraction and Purification:
  - Extract the distillate with benzene.[\[1\]](#)
  - Wash the benzene extract first with a dilute sodium hydroxide solution and then with water.[\[1\]](#)
  - Dry the benzene extract over anhydrous calcium chloride.[\[1\]](#)
- Final Product: After drying, remove the benzene solvent by distillation to yield the final product, acetylisodurene.

## Quantitative Data

The following table summarizes the quantitative data for the reagents used in the described experimental protocol.[\[1\]](#)

Reagent	Chemical Formula	Molar Mass ( g/mol )	Amount Used (g)	Moles (mol)	Molar Equiv.
Mesitylene	C <sub>9</sub> H <sub>12</sub>	120.19	25	~0.208	1.00
Acetyl Chloride	C <sub>2</sub> H <sub>3</sub> ClO	78.50	30	~0.382	~1.84
Aluminum Chloride	AlCl <sub>3</sub>	133.34	33	~0.247	~1.19
Carbon Disulfide	CS <sub>2</sub>	76.13	75	-	(Solvent)

## Conclusion

The Friedel-Crafts acylation of mesitylene is a robust and efficient method for synthesizing acetylisodurene.[1] The high reactivity of the mesitylene substrate, conferred by its three activating methyl groups, allows for good yields under relatively mild conditions.[1] This reaction serves as an excellent illustration of electrophilic aromatic substitution and is a foundational technique in organic synthesis for both academic research and industrial applications, particularly in the development of complex molecular architectures.[1]

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